N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
Overview
Description
N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes benzyl, carbamoyl, and benzodiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with benzyl isocyanate to form benzyl carbamate. This intermediate is then reacted with a benzodiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amines.
Scientific Research Applications
N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(benzylcarbamoyl)methyl]carbamate:
N-Benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide: Another compound with a benzyl and carbamoyl group, studied for its unique properties.
Uniqueness
N-BENZYL-2-{3-[(BENZYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE stands out due to its benzodiazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[3-[2-(benzylamino)-2-oxoethyl]-2-oxobenzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-23(26-15-19-9-3-1-4-10-19)17-28-21-13-7-8-14-22(21)29(25(28)32)18-24(31)27-16-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAKXHWSZUGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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